molecular formula C22H17N3O3S B11458365 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B11458365
M. Wt: 403.5 g/mol
InChI Key: CTQUHAHFDXTNNS-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide typically involves the coupling of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods offer advantages in terms of yield, reaction time, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzamides.

    Condensation: Formation of Schiff bases.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C22H17N3O3S/c1-13-11-16(22-24-18-5-3-4-6-20(18)29-22)7-9-17(13)23-21(26)15-8-10-19(25(27)28)14(2)12-15/h3-12H,1-2H3,(H,23,26)

InChI Key

CTQUHAHFDXTNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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